2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Overview
Description
Synthesis and Antimicrobial Activity of Quinoxaline Derivatives
The study presented in paper focuses on the synthesis of new quinoxaline derivatives with potential antimicrobial properties. The core structure of 2-Chloro-3-methylquinoxaline was modified by replacing the chlorine atom at the C-2 position with an ether linkage. This modification aimed to optimize antimicrobial activity by creating new Schiff bases containing quinoxaline moieties. The synthesized compounds were tested for their antimicrobial efficacy, and their structures were confirmed through elemental and spectral data analysis.
Molecular Structure and Adenosine Receptor Antagonism
In paper , the focus shifts to the synthesis of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives, which were tested as antagonists for adenosine receptors. The study explored the structure-activity relationships of these compounds, confirming the importance of specific functional groups for receptor-ligand interactions. Molecular docking simulations were used to model the antagonist-receptor interactions, providing insights into the binding modes of these quinoxaline derivatives.
Antiproliferative Quinolines with Quinoxaline Moieties
The research in paper describes the design and synthesis of 2-anilinoquinolines with a 3-(4-methylpiperazin-1-yl)propoxy moiety at the C5 position of quinoline. These compounds were evaluated for their antiproliferative activities against a panel of 60 cancer cell lines. The results showed that these compounds had potent and broad-spectrum antiproliferative activities, with some derivatives exhibiting stronger effects than the reference compound gefitinib. The most potent compounds were also screened against a panel of oncogenic kinases, revealing selective inhibitory effects.
Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)-quinoxalines
Paper reports on the synthesis of a range of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids. The study produced various derivatives, including amino, bromo, chloro, and other functional groups. These compounds were synthesized for the first time and could serve as precursors for further chemical transformations.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline, the studies do provide insights into the reactivity and potential biological activities of quinoxaline derivatives. The antimicrobial and antiproliferative activities suggest that these compounds have significant interactions with biological systems, which could be attributed to their chemical structures and the presence of specific substituents.
Scientific Research Applications
Anticancer Activity
2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline and its derivatives have shown potential as anticancer agents. The derivatives with certain substituents demonstrated significant levels of anticancer activity, indicating the promise of these compounds in drug development for cancer treatment. Furthermore, specific compounds with N-methylpiperazine substituents displayed promising activity against a wide range of cancer lines, suggesting their potential as leading compounds for further study and development as new anticancer agents (Konovalenko et al., 2022), (Mamedov et al., 2022).
Histamine Receptor Research
The compound has been identified as a lead structure for H4 receptor ligands. Exploration of its structure-activity relationship led to the identification of potent H4 receptor ligands with nanomolar affinities. These ligands displayed significant anti-inflammatory properties in in vivo studies, indicating their potential therapeutic benefits (Smits et al., 2008), (Smits et al., 2008).
Serotonin Receptor Research
This compound was identified as a ligand that can discriminate between homomeric 5-HT3A and heteromeric 5-HT3AB receptors at the orthosteric binding site. This finding provides novel molecular tools for studying 5-HT3 receptor subtypes and could help elucidate their physiological roles, representing a significant advancement in receptor research (Thompson et al., 2013).
Antimicrobial Activity
Derivatives of this compound have been synthesized and shown to possess optimized antimicrobial activity. These new compounds have been evaluated for their antimicrobial properties, adding to the compound's potential applications in treating microbial infections (Singh et al., 2010).
properties
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVTQDGTKEXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640663 | |
Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155584-74-0 | |
Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline a unique ligand for studying 5-HT3 receptors?
A1: Historically, differentiating between the homomeric 5-HT3A and heteromeric 5-HT3AB receptors proved challenging, with only pore-binding ligands offering any selectivity. this compound emerged as a remarkable discovery, exhibiting an 83-fold higher binding affinity for 5-HT3A receptors compared to 5-HT3AB receptors. [] This distinct binding preference for the orthosteric site of 5-HT3A receptors makes it a valuable tool for investigating the individual roles and functions of these receptor subtypes. []
Q2: How does the structure of this compound influence its selectivity towards 5-HT3 receptor subtypes?
A2: Research indicates that even subtle modifications to the this compound scaffold can dramatically alter its selectivity profile for 5-HT3 receptor subtypes. For instance, replacing the chlorine atom with an amino group yields 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, which demonstrates an 11-fold selectivity for 5-HT3A receptors. Conversely, removing the chlorine atom entirely, resulting in 2-(4-methylpiperazin-1-yl)quinoxaline, shifts the preference towards 5-HT3AB receptors with an 8.3-fold selectivity. [] This highlights the critical role of the chlorine atom and other subtle structural features in dictating subtype selectivity, paving the way for further structure-activity relationship studies.
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